molecular formula C13H18N2O B5500173 3-(1-adamantyl)-1H-pyrazol-5-ol

3-(1-adamantyl)-1H-pyrazol-5-ol

Cat. No.: B5500173
M. Wt: 218.29 g/mol
InChI Key: CHJGAHNSRIUOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-adamantyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.141913202 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Flexible Synthesis of Pyrazoles : A new synthesis approach for pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5, including the adamantyl group, has been developed. This method allows for the production of polyfunctional pyrazoles, which can serve as ligands due to the unique steric environments created by the substituents at C5, enhancing hydrogen bonding capabilities (Grotjahn et al., 2002).

  • Chemistry and Molecular Structure : The synthesis and molecular structure of 3(5)-(1-adamantyl)-4-bromopyrazole have been detailed, demonstrating the compound's crystallization in tetramers formed by hydrogen bonds. This work provides insights into the structural characteristics of adamantyl-substituted pyrazoles (Claramunt et al., 2000).

Potential Applications

  • Catalysis and Chemical Transformations : Adamantyl-substituted pyrazoles and their derivatives have been synthesized for various applications, including as intermediates in the synthesis of biologically active compounds and as ligands in coordination chemistry. These compounds have also been studied for their potential in constructing metal-organic frameworks and in catalyzing chemical reactions, indicating their versatility in synthetic chemistry (Butov et al., 2014; Potapov, 2016).

  • Antimicrobial and Antiviral Research : The adamantyl group's incorporation into pyrazoles has been explored for antimicrobial and antiviral properties. Specific adamantane derivatives have shown promising activity against various pathogens, highlighting the potential for developing new therapeutic agents (Moiseev et al., 2012; Anusha et al., 2015).

Properties

IUPAC Name

5-(1-adamantyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-4-11(14-15-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJGAHNSRIUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.